molecular formula C7H4Cl2N2S B098057 2-Amino-4,6-dichlorobenzothiazole CAS No. 16582-59-5

2-Amino-4,6-dichlorobenzothiazole

Cat. No.: B098057
CAS No.: 16582-59-5
M. Wt: 219.09 g/mol
InChI Key: UZGRZSHGRZYCQV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorobenzothiazole is a heterocyclic compound with the molecular formula C7H4Cl2N2S and a molecular weight of 219.09 g/mol . It is characterized by the presence of an amino group at the second position and chlorine atoms at the fourth and sixth positions on the benzothiazole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-4,6-dichlorobenzothiazole in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins and could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzothiazole typically involves the reaction of 2,4-dichloroaniline with potassium thiocyanate in the presence of bromine. The reaction is carried out in acetic acid at a temperature below 5°C for 30 minutes, followed by stirring at room temperature for 10 hours. The product is then precipitated, filtered, and recrystallized from ethanol to obtain a white solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dichlorobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted benzothiazoles.

    Oxidation Products: Nitrobenzothiazoles.

    Reduction Products: Aminobenzothiazoles.

Scientific Research Applications

2-Amino-4,6-dichlorobenzothiazole has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-4,6-dibromobenzothiazole

Comparison: The dichlorinated structure provides a balance between stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

4,6-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGRZSHGRZYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937130
Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16582-59-5, 61792-25-4
Record name 4,6-Dichloro-2-benzothiazolamine
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Record name 2-Benzothiazolamine, dichloro-
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Record name 16582-59-5
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Record name 2-Benzothiazolamine, dichloro-
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Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.451
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Synthesis routes and methods

Procedure details

197 g (1.23 mol) of bromine were slowly added dropwise, while cooling with ice, to a solution of 200 g (1.23 mol) of 2,4-dichloroaniline and 200 g (2.46 mol) of sodium thiocyanate in 1.5 1 of glacial acetic acid. Stirring was carried out for 16 hours at about 20° C., after which the solid was separated off and washed with 10% strength sodium hydroxide solution and water.
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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